N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide
Overview
Description
“N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” is a chemical compound with the molecular formula C14H16N2O . It is derived from 2,3,4,9-Tetrahydro-1H-carbazole, which is a partially saturated form of carbazole .
Synthesis Analysis
The synthesis of tetrahydrocarbazoles, which are the core structure of the compound , has been achieved through various methods. One such method involves the Fischer indole synthesis, which uses a catalyst for the reaction . Another method involves the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Molecular Structure Analysis
The molecular structure of “N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide” consists of a carbazole ring that is partially saturated, resulting in a tetrahydrocarbazole structure . The compound also contains an acetamide group attached to the carbazole ring .
Chemical Reactions Analysis
Tetrahydrocarbazoles can undergo various chemical reactions. For instance, they can be oxidized to produce tetrahydrocarbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 228.29 . It has a boiling point of 493.7°C at 760 mmHg and a melting point of 120-125°C .
Scientific Research Applications
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” is used in the synthesis of various derivatives, which exhibit a broad spectrum of biological activity. These derivatives have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Method
The compound is oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant. The influence of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .
Results
The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .
2. Anticancer Activity
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized and their anticancer activity was evaluated by MTT assay .
Results
The study found that some of the synthesized compounds exhibited anticancer activity .
3. Synthesis of Biologically Active Carbazole Alkaloids
Application
Members of the “2,3,4,9-tetrahydro-1H-carbazole” family are important as precursors in the synthesis of naturally occurring, biologically active carbazole alkaloids and carbazoloquinones .
Method
The specific methods of synthesis would depend on the desired end product, but generally involve various chemical reactions to add or modify functional groups on the “2,3,4,9-tetrahydro-1H-carbazole” molecule .
Results
The synthesized carbazole alkaloids and carbazoloquinones can exhibit a range of biological activities, making them valuable for further research and potential therapeutic applications .
4. Green Synthesis of 1-Aryl-2,3,4,9-Tetrahydro-1H-B-Carbolines
Application
“2,3,4,9-tetrahydro-1H-carbazole” can be used in the green synthesis of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines .
Method
The synthesis involves the use of a microwave and an aqueous medium, making it a more environmentally friendly method compared to traditional synthesis techniques .
Results
The green synthesis method results in the production of 1-aryl-2,3,4,9-tetrahydro-1H-b-carbolines, which can have various applications depending on the specific aryl group used .
5. Chemo- and Regioselective Oxidation
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” can be oxidized to obtain “2,3,4,9-tetrahydro-1H-carbazol-1-ones” or “3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones”, depending on the nature of the selected oxidant .
Method
A solution of “2,3,4,9-tetrahydro-1H-carbazole” was treated with a solution of KOH and stirred at room temperature for 15 min, followed by the addition of BnCl and stirring for 120 min at 50°C .
Results
The study developed a preparative method for the synthesis of “2,3,4,9-tetrahydro-1H-carbazol-1-ones” by direct regioselective oxygenation of "2,3,4,9-tetrahydro-1H-carbazoles" .
6. Microwave Assisted Synthesis
Application
The compound “2,3,4,9-tetrahydro-1H-carbazole” and its derivatives have been synthesized and evaluated for their anticancer activity .
Method
A series of novel “2,3,4,9-tetrahydro-1H-carbazole” derivatives were synthesized using a microwave and evaluated for their anticancer activity by MTT assay .
Results
The study found that some of the synthesized compounds exhibited anticancer activity .
properties
IUPAC Name |
N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBLXBGYRYOBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494196 | |
Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | |
CAS RN |
60480-69-5 | |
Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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